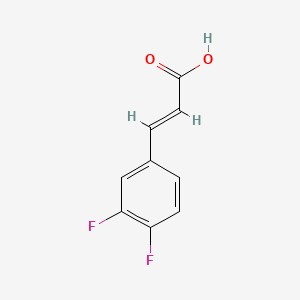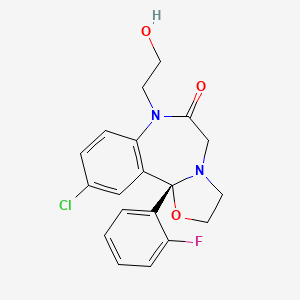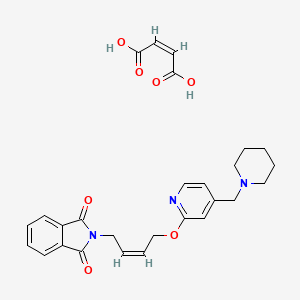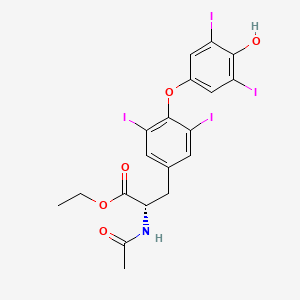
Corticosteron-d8
Übersicht
Beschreibung
Corticosterone-d8 (Major) is a labeled corticosterone . It is a glucocorticoid and an intermediate in the biosynthesis of aldosterone . It is produced in the cortex of the adrenal glands . The molecular formula of Corticosterone-d8 (Major) is C21 2H8 H22 O4 and its molecular weight is 354.51 .
Synthesis Analysis
Corticosterone is produced in the mid-zone of the adrenal cortex, the zona fasciculata, in response to adrenocorticotropic hormone (ACTH) . After synthesis of deoxycorticosterone (DCORT) by 21α-hydroxylase (cytochrome P450 21α; CYP21α) from progesterone (PGS), the synthesis of corticosterone (CORT) is catalyzed by 11β-hydroxylase (cytochrome P450 11β; CYP11β) located in the mitochondria .Molecular Structure Analysis
The molecular structure of Corticosterone-d8 (Major) is represented by the formula C21 2H8 H22 O4 . The molecular weight of this compound is 354.51 .Chemical Reactions Analysis
Corticosterone is a steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors . It is produced in response to adrenocorticotropic hormone (ACTH) and is the precursor to aldosterone synthesis .Physical and Chemical Properties Analysis
Corticosterone-d8 (Major) has a molecular formula of C21 2H8 H22 O4 and a molecular weight of 354.51 .Wissenschaftliche Forschungsanwendungen
Klinische Diagnostik und Anti-Doping-Kontrolle
Corticosteron-d8 kann zur Quantifizierung von Cortisol und seinen Metaboliten im menschlichen Urin verwendet werden {svg_1}. Dies hat Anwendungen in der klinischen Diagnostik und Anti-Doping-Kontrolle. Die für diesen Zweck entwickelte Methode verwendet Flüssigchromatographie-MS n (LC-MS n) zur Bestimmung von freiem Cortisol und seinen 15 endogenen Metaboliten {svg_2}.
Studium der kongenitalen Nebennierenhyperplasie
This compound wird hinsichtlich seiner Auswirkungen auf die kongenitale Nebennierenhyperplasie untersucht {svg_3}. Dies ist eine Gruppe vererbter genetischer Erkrankungen, die die Nebennieren betreffen. Die Erkenntnisse aus diesen Studien können zur Entwicklung neuer Behandlungen für diese Erkrankung beitragen {svg_4}.
Gedächtnisforschung
This compound wird auch in der Gedächtnisforschung eingesetzt {svg_5}. Es wird angenommen, dass es sich auf das Gedächtnis auswirkt, und die Untersuchung seiner Auswirkungen kann wertvolle Erkenntnisse darüber liefern, wie das Gedächtnis funktioniert und wie es verbessert werden kann {svg_6}.
Energieregulierung
In Tierstudien ist Corticosteron ein Hauptglukokortikoid, das an der Regulierung der Energie beteiligt ist {svg_7}. Durch die Untersuchung der Auswirkungen von this compound können Forscher ein besseres Verständnis der Energieregulierung bei Tieren erlangen {svg_8}.
Immunreaktionen
This compound wird in der Untersuchung von Immunreaktionen verwendet {svg_9}. Es kann Forschern helfen zu verstehen, wie das Immunsystem auf verschiedene Reize reagiert, was zur Entwicklung neuer Behandlungen für immunbedingte Krankheiten führen kann {svg_10}.
Stressreaktion
This compound wird auch in der Untersuchung der Stressreaktion verwendet {svg_11}. Durch das Verständnis, wie this compound die Reaktion des Körpers auf Stress beeinflusst, können Forscher neue Strategien zur Bewältigung stressbedingter Erkrankungen entwickeln {svg_12}.
Wirkmechanismus
Target of Action
Corticosterone-d8, also known as Corticosterone, is an adrenocortical steroid that has modest but significant activities as a mineralocorticoid and a glucocorticoid . It primarily targets the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
Corticosterone-d8 interacts with its targets to regulate a variety of physiological processes. As a glucocorticoid, it is involved in the regulation of energy, immune reactions, and stress responses . It acts to conserve essential salts, stimulate gluconeogenesis and lipid metabolism, cardiovascular and pulmonary function, and erythropoiesis and bone turnover, while inhibiting reproductive and ingestive behaviors as well as immune responses .
Biochemical Pathways
Corticosterone-d8 affects several biochemical pathways. It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells . The products of the corticosteroid pathway, aldosterone and cortisol, are steroid hormones that regulate metabolism and stress response in tetrapods .
Pharmacokinetics
It is known that corticosteroids like corticosterone-d8 are small, lipophilic molecules derived from cholesterol, which facilitates their passage across the blood-brain barrier . The clearance of similar corticosteroids has been found to be higher in males compared to females .
Result of Action
The molecular and cellular effects of Corticosterone-d8’s action are diverse. It is implicated in the regulation of neuronal cell birth, differentiation, and apoptosis, as well as dendritic arborization and synaptic function . It also has an impact on memory, particularly emotional memories and long-term memory .
Action Environment
The action, efficacy, and stability of Corticosterone-d8 can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone . Furthermore, the time-dependent regulation of sex hormones in females can influence drug responses .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFXVFTZEKFJBZ-VWODBOJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732168 | |
| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271728-07-4 | |
| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)

